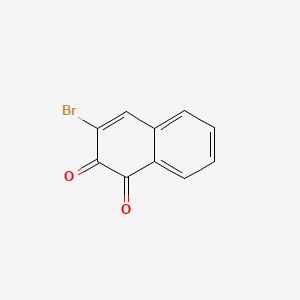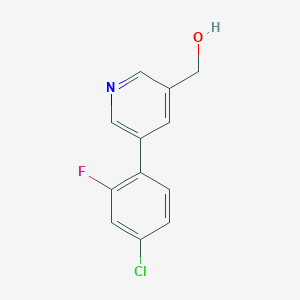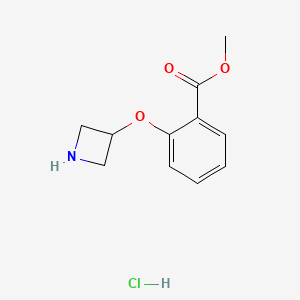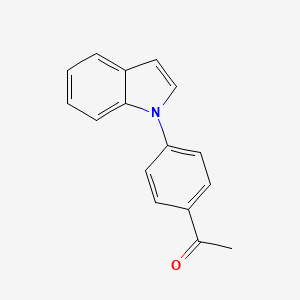
3-Bromo-1,2-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by the presence of a bromine atom at the third position and two carbonyl groups at the first and second positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,2-naphthoquinone can be synthesized through the bromination of 1,2-naphthoquinone. The reaction typically involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,2-naphthoquinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, where the compound can be reduced to the corresponding hydroquinone or oxidized to higher oxidation states.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes, forming complex cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, while reducing agents like sodium borohydride are employed for reduction reactions. Cycloaddition reactions often require catalysts and specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions include substituted naphthoquinone derivatives, hydroquinones, and various cyclic compounds. These products have significant potential in medicinal chemistry and material science .
Scientific Research Applications
3-Bromo-1,2-naphthoquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1,2-naphthoquinone involves its ability to undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer and antimicrobial agent. The compound can also interact with specific molecular targets, such as enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-naphthoquinone: Another brominated naphthoquinone with similar chemical properties but different reactivity due to the position of the bromine atom.
1,4-Naphthoquinone: The parent compound without the bromine substitution, used widely in organic synthesis and as a precursor for various derivatives.
2,3-Dibromo-1,4-naphthoquinone: A compound with two bromine atoms, exhibiting different reactivity and applications compared to 3-Bromo-1,2-naphthoquinone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
7474-83-1 |
|---|---|
Molecular Formula |
C10H5BrO2 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |
InChI Key |
ZUAIQPLHNIKQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)





![tert-Butyl 2-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6(2H)-carboxylate](/img/structure/B11871738.png)
![2-Isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11871748.png)
![7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B11871749.png)


![[1,4]Oxazino[4,3-a]quinoline-5,5(6H)-dicarbonitrile, 1,2,4,4a-tetrahydro-](/img/structure/B11871755.png)
